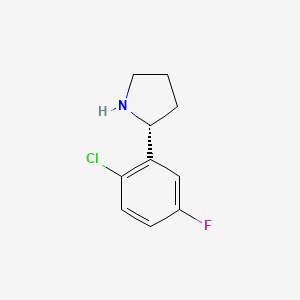

(r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine

Description

Properties

IUPAC Name |

(2R)-2-(2-chloro-5-fluorophenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGMZNBMOLQQOL-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthesis of R 2 2 Chloro 5 Fluorophenyl Pyrrolidine

Retrosynthetic Strategies for Enantioenriched 2-Arylpyrrolidines

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.meyoutube.comyoutube.comyoutube.comamazonaws.com For enantioenriched 2-arylpyrrolidines, this process typically involves several key disconnections.

A primary disconnection strategy targets the C-N bond of the pyrrolidine (B122466) ring, leading back to a chiral amino alcohol or a related precursor. Another common approach is the disconnection of the C-C bond between the pyrrolidine ring and the aryl group. This suggests a synthetic route where the aryl moiety is introduced to a pre-formed chiral pyrrolidine or a precursor through a stereocontrolled arylation reaction.

Further disconnection of the pyrrolidine ring itself can lead to acyclic precursors. For instance, a 1,4-dicarbonyl compound or a γ-amino ketone can be envisioned as a precursor, which upon cyclization and reduction would yield the desired pyrrolidine. The challenge in these strategies lies in controlling the stereochemistry at the C2 position during the ring formation or the arylation step.

Enantioselective Methodologies for the Pyrrolidine Ring Formation

The construction of the chiral pyrrolidine ring is a cornerstone of the synthesis of (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine. Various methodologies have been developed to achieve high enantioselectivity in this critical step.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product. In the synthesis of chiral pyrrolidines, auxiliaries derived from amino acids, such as (R)-phenylglycinol, have been effectively used. nih.govrsc.org For example, the cyclodehydration of an achiral aryl-δ-oxoacid with (R)-phenylglycinol can produce a chiral non-racemic bicyclic lactam, which can then be further transformed into the desired 2-arylpyrrolidine. nih.govrsc.org Another approach involves the use of N-tert-butanesulfinamide as a chiral auxiliary. The addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine proceeds with high diastereoselectivity, and the resulting sulfinamide can be converted to the corresponding pyrrolidine in a subsequent step. rsc.org

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, often avoiding the use of metals. mdpi.commdpi.com Proline and its derivatives are prominent organocatalysts for the enantioselective formation of pyrrolidines. mdpi.com For instance, diarylprolinol silyl (B83357) ethers are highly efficient catalysts for a variety of transformations that can lead to chiral pyrrolidines. beilstein-journals.org These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, guiding the stereochemical outcome of the reaction. Organocatalytic cascade reactions, such as Michael additions followed by cyclization, have been developed to construct highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org

Transition metal catalysis offers a diverse array of methods for the asymmetric synthesis of pyrrolidines. [1,3-Dipolar cycloadditions between azomethine ylides and alkenes, catalyzed by chiral metal complexes, are a powerful strategy for constructing the pyrrolidine ring with high stereocontrol. acs.orgthieme-connect.com Silver and copper catalysts have been shown to be effective in promoting these reactions. acs.orgthieme-connect.com

Palladium-catalyzed intramolecular amination of alkenes provides another route to chiral pyrrolidines. organic-chemistry.org Additionally, iridium-catalyzed borrowing hydrogen annulation of diols and primary amines offers a direct and atom-economical pathway to enantioenriched pyrrolidines. organic-chemistry.org Iron-catalyzed asymmetric reductive cross-coupling of ketimines with diiodides can also be employed to construct pyrrolidines with challenging quaternary stereocenters. acs.org

Enzymes are highly selective catalysts that can be employed for the synthesis of chiral compounds under mild conditions. nih.govescholarship.org Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess for both enantiomers by selecting the appropriate enzyme. acs.org Imine reductases are another class of enzymes that catalyze the asymmetric reduction of imines to chiral amines, which can be key intermediates in pyrrolidine synthesis. researchgate.net One-pot photoenzymatic processes combining photochemical C-H oxyfunctionalization with enzymatic stereoselective transamination or carbonyl reduction have also been developed for the synthesis of chiral N-Boc-protected 3-aminopyrrolidines. nih.gov Furthermore, engineered cytochrome P450 enzymes have been utilized for the intramolecular C(sp3)-H amination of organic azides to construct chiral pyrrolidines. escholarship.org

Stereocontrolled Introduction of the 2-(2-Chloro-5-fluorophenyl) Moiety

Once a chiral pyrrolidine scaffold is established, or concurrently with its formation, the 2-(2-chloro-5-fluorophenyl) group must be introduced with stereocontrol.

Palladium-catalyzed C-H arylation is a powerful method for directly coupling an aryl group to a pre-existing pyrrolidine ring. acs.orgacs.orgresearchgate.net By using a directing group attached to the pyrrolidine, the arylation can be guided to the C2 position with high regio- and stereoselectivity. acs.orgresearchgate.net For instance, an aminoquinoline auxiliary at the C3 position can direct the palladium catalyst to arylate the C4 position, but modifications of this strategy can target the C2 position. acs.orgresearchgate.net Another approach involves the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.orgnih.gov This method often involves the in-situ generation of a chiral organometallic species from N-Boc-pyrrolidine, which then undergoes a cross-coupling reaction with an aryl halide. organic-chemistry.org

Alternatively, the aryl group can be incorporated from the start of the synthesis. For example, the synthesis can begin with a precursor already containing the 2-chloro-5-fluorophenyl group, such as a corresponding γ-amino ketone or an aldimine, which is then cyclized enantioselectively.

Diastereoselective Arylation Protocols

Diastereoselective arylation methods often involve the use of chiral auxiliaries to control the stereochemical outcome of the reaction. One effective strategy is the addition of an organometallic reagent to a chiral imine or iminium ion derived from a pyrrolidine precursor.

A notable approach involves the diastereoselective addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines. rsc.org This method allows for the efficient preparation of 2-substituted pyrrolidines with high diastereoselectivity. The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the C=N double bond. For instance, the addition of various Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine has been shown to produce 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and with excellent diastereomeric ratios. rsc.org

Another strategy involves the diastereoselective functionalization of N-acylpyrrolidines. For example, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine can be rendered diastereoselective by employing a chiral ligand. acs.org By forming a chiral organopalladium complex, the arylation can be directed to a specific face of the pyrrolidine ring. While direct application to 2-chloro-5-fluorophenylation may require specific catalyst and ligand screening, the principle has been demonstrated for a range of aryl groups.

The following table illustrates the diastereoselective addition of Grignard reagents to a chiral N-tert-butanesulfinyl imine to form 2-substituted pyrrolidines, a reaction analogous to what could be employed for the synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine.

Table 1: Diastereoselective Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to a Chiral N-tert-butanesulfinyl Imine rsc.org

| Entry | Grignard Reagent (R-MgX) | Product (2-R-pyrrolidine) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | PhMgBr | 2-Phenylpyrrolidine | 85 | >99:1 |

| 2 | 4-MeOC6H4MgBr | 2-(4-Methoxyphenyl)pyrrolidine | 82 | >99:1 |

| 3 | 2-ThienylMgBr | 2-(2-Thienyl)pyrrolidine | 78 | >99:1 |

| 4 | VinylMgBr | 2-Vinylpyrrolidine | 75 | >99:1 |

| 5 | EtMgBr | 2-Ethylpyrrolidine | 88 | 98:2 |

Enantioselective C-C Bond Formation Methods

Enantioselective C-C bond formation methods directly establish the chiral center at the C2 position of the pyrrolidine ring without the prior installation of a chiral auxiliary on the pyrrolidine core.

One powerful technique is the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, followed by electrophilic trapping. The use of n-butyllithium complexed with a chiral ligand, such as (-)-sparteine (B7772259), allows for the enantioselective removal of a proton from one of the enantiotopic α-positions of the pyrrolidine. documentsdelivered.comyork.ac.uk The resulting chiral organolithium species can then react with an appropriate electrophile, such as a 2-chloro-5-fluorophenyl source, to afford the desired (R)-enantiomer. The efficiency and enantioselectivity of this method are highly dependent on the choice of the chiral ligand and the reaction conditions. While (-)-sparteine is a common choice, its availability can be a limitation, prompting research into sparteine (B1682161) surrogates. researchgate.net

Another significant approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method is highly convergent and can generate multiple stereocenters in a single step with high control. While not a direct C-C bond formation at a pre-existing pyrrolidine ring, it constructs the chiral pyrrolidine core itself. The reaction of an imine derived from an amino acid with a dipolarophile in the presence of a chiral catalyst can lead to highly enantioenriched pyrrolidines.

Biocatalysis offers a green and highly selective alternative. Transaminases have been employed in the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov This process typically involves the enzymatic amination of a suitable keto-precursor, which then undergoes spontaneous cyclization to form the pyrrolidine ring with high enantiomeric excess. For example, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine has been achieved with excellent yield and enantiopurity using an (R)-selective transaminase. nih.gov

The following table presents representative results for the enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines via asymmetric deprotonation, a method applicable to the synthesis of the target compound.

Table 2: Enantioselective Synthesis of (S)-2-Aryl-N-Boc-Pyrrolidines via Asymmetric Deprotonation documentsdelivered.com

| Entry | Electrophile (Ar-X) | Product ((S)-2-Aryl-N-Boc-pyrrolidine) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Ph-I | (S)-2-Phenyl-N-Boc-pyrrolidine | 85 | 96 |

| 2 | 4-MeC6H4-I | (S)-2-(4-Tolyl)-N-Boc-pyrrolidine | 82 | 95 |

| 3 | 4-ClC6H4-I | (S)-2-(4-Chlorophenyl)-N-Boc-pyrrolidine | 80 | 96 |

| 4 | 2-Naphthyl-Br | (S)-2-(2-Naphthyl)-N-Boc-pyrrolidine | 75 | 94 |

Optimization of Reaction Parameters for High Enantiomeric Purity and Yield in Laboratory-Scale Synthesis

Achieving high enantiomeric purity and yield in the synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine necessitates careful optimization of several reaction parameters.

For diastereoselective methods employing chiral auxiliaries, the choice of the auxiliary itself is crucial. The steric and electronic properties of the auxiliary direct the approach of the reagent, influencing the diastereoselectivity. The nature of the solvent can also play a significant role by affecting the conformation of the transition state. Temperature is another critical factor; lower temperatures generally lead to higher diastereoselectivity by favoring the more ordered transition state.

In enantioselective catalytic reactions, the catalyst loading, the nature of the chiral ligand, and the solvent system are key variables. For instance, in asymmetric deprotonation reactions, the stoichiometry of the alkyllithium reagent and the chiral ligand must be precisely controlled. The temperature of deprotonation and the subsequent electrophilic quench are also critical for maintaining the stereochemical integrity of the chiral organolithium intermediate.

For biocatalytic approaches, optimization involves screening different enzymes to find one with high activity and selectivity for the specific substrate. nih.gov Other important parameters to optimize include pH, temperature, substrate concentration, and the choice of co-solvent and amine donor. nih.gov The use of immobilized enzymes can also enhance stability and facilitate reuse, contributing to a more efficient process. nih.gov

The following table provides an example of the optimization of reaction conditions for the enantioselective synthesis of a chiral amine, highlighting the impact of various parameters on yield and enantiomeric excess.

Table 3: Optimization of Enzymatic Kinetic Resolution of a Chiral Amine google.com

| Entry | Enzyme | Solvent | Temperature (°C) | Conversion (%) | ee of Amine (%) |

|---|---|---|---|---|---|

| 1 | Lipase A | Toluene | 30 | 45 | 92 |

| 2 | Lipase B | Toluene | 30 | 50 | 98 |

| 3 | Lipase B | Hexane | 30 | 48 | 95 |

| 4 | Lipase B | Toluene | 40 | 51 | 97 |

Considerations for Scalability of Academic Synthetic Routes

Translating a successful laboratory-scale synthesis to an industrial process presents a unique set of challenges. Several factors must be considered to ensure the safety, efficiency, and economic viability of the scaled-up production of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine.

Reagent Cost and Availability: Reagents that are readily available and inexpensive are preferred for large-scale synthesis. Complex chiral ligands or expensive catalysts that are effective on a lab scale may not be economically feasible for industrial production.

Safety and Environmental Impact: The use of hazardous reagents, such as pyrophoric organolithium compounds or toxic heavy metals, requires stringent safety protocols and specialized equipment on a large scale. Green chemistry principles, such as the use of less hazardous solvents and the minimization of waste, are increasingly important considerations. nih.gov

Process Robustness and Control: The reaction conditions must be robust and reproducible on a larger scale. This includes factors such as temperature control, mixing efficiency, and the rate of reagent addition. Continuous flow chemistry is an emerging technology that can offer better control over these parameters and facilitate safer and more efficient scale-up. rsc.org A continuous flow protocol has been successfully developed for the synthesis of a library of α-chiral pyrrolidines with high diastereocontrol and a throughput of several grams per hour, demonstrating the potential of this technology for scalable synthesis. rsc.org

Purification and Isolation: The purification of the final product on a large scale can be challenging. Crystallization is often the preferred method for isolating enantiomerically pure compounds, as it can be more cost-effective than chromatography. The development of a robust crystallization-induced dynamic resolution process can be highly advantageous for maximizing the yield of the desired enantiomer.

Biocatalysis at Scale: Enzymatic processes are often attractive for their high selectivity and mild reaction conditions. However, the cost of the enzyme, its stability, and the efficiency of cofactor recycling are critical factors for industrial application. nih.gov The development of robust immobilized enzymes and efficient cofactor regeneration systems are key to the economic viability of biocatalytic routes at scale. nih.gov

Stereochemical and Conformational Analysis of R 2 2 Chloro 5 Fluorophenyl Pyrrolidine

Methodologies for Absolute Configuration Assignment and Enantiomeric Excess Determination (e.g., derivatization and chromatographic methods)

The unambiguous assignment of the absolute configuration and the determination of enantiomeric excess (ee) are critical for the characterization of enantiomerically enriched compounds like (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine. A variety of analytical techniques are employed for this purpose, often involving the conversion of enantiomers into diastereomers, which possess distinct physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this context. Chiral stationary phases (CSPs) can be used to directly separate enantiomers. Alternatively, derivatization with a chiral derivatizing agent (CDA) to form diastereomers allows for separation on a more common achiral stationary phase. frontiersin.orgnih.gov For primary amines like the pyrrolidine (B122466) nitrogen in the title compound (after appropriate N-protection removal if necessary), several CDAs are available. For instance, reacting the amine with enantiomerically pure α-methoxyphenylacetic acid (MPA) or its activated derivatives like N-succinimidyl α-methoxyphenylacetate (SMPA) yields diastereomeric amides that can be separated and quantified by HPLC. copernicus.orgnih.gov The elution order of these diastereomers can often be correlated with the absolute configuration of the original amine. copernicus.org

Another powerful method involves the use of Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral derivatizing or solvating agents. The formation of diastereomeric derivatives can lead to discernible differences in the chemical shifts of corresponding nuclei in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.gov For instance, derivatization with Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride is a classic method, although newer reagents have been developed. nih.gov A novel approach for primary amines utilizes chiral α-fluorinated phenylacetic phenylselenoester as a CDA, where the absolute configuration is assigned based on the comparison of experimental and DFT-calculated 19F NMR chemical shift differences of the resulting diastereomeric amides. nih.gov

The determination of enantiomeric excess is a quantitative measure of the purity of a single enantiomer in a mixture. It is typically calculated from the relative peak areas of the separated enantiomers or diastereomers in a chromatogram. Modern analytical methods, particularly HPLC, can achieve high accuracy and precision in determining ee values. doaj.org In some cases, it is even possible to determine enantiomeric excess without the need for pure enantiomer standards by using a combination of chiroptical detectors like circular dichroism with HPLC. iucr.org

| Methodology | Principle | Application to (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine | Key Advantages |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP) or indirect separation of diastereomeric derivatives on an achiral phase. | Direct analysis of the enantiomeric mixture or analysis after derivatization of the pyrrolidine nitrogen with a chiral agent (e.g., MPA, SMPA). | High resolution, accuracy, and suitability for quantitative analysis of enantiomeric excess. frontiersin.orgdoaj.org |

| NMR Spectroscopy with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives leading to distinct NMR signals for each enantiomer. | Derivatization with agents like Mosher's acid or α-fluorinated phenylacetic phenylselenoester followed by 1H or 19F NMR analysis. nih.gov | Provides structural information in addition to enantiomeric purity. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. | Can be used in conjunction with HPLC as a chiroptical detector to determine elution order and enantiomeric excess, sometimes without standards. iucr.orgrsc.org | High sensitivity for chiral compounds. |

Computational Studies on Conformational Preferences of the Pyrrolidine Ring and Aryl Substituent

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" (or "twist") and "half-chair" forms. In substituted pyrrolidines, the substituents will preferentially occupy positions that minimize steric interactions. For 2-substituted pyrrolidines, the substituent often adopts a pseudo-equatorial position to reduce steric hindrance with the rest of the ring. X-ray crystallography studies of similar compounds, such as certain fluorinated diphenidine (B1206869) derivatives containing a pyrrolidine ring, have shown that the pyrrolidine ring adopts an envelope conformation. nih.goviucr.org It is therefore highly probable that the pyrrolidine ring in (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine also exists in an envelope conformation.

The orientation of the 2-chloro-5-fluorophenyl group relative to the pyrrolidine ring is another key conformational feature. The rotation around the C-C bond connecting the aryl ring and the pyrrolidine ring is subject to rotational barriers. These barriers arise from steric interactions between the ortho-substituent on the phenyl ring (in this case, the chlorine atom) and the protons on the pyrrolidine ring. NMR studies on related 2-arylpyrrolidine systems have shown that hindered rotation around this bond can lead to the existence of distinct rotamers that are observable on the NMR timescale. copernicus.org Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to determine the relative energies of different rotational conformers and to identify the most stable orientations. frontiersin.orgnih.gov For (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, it is expected that the lowest energy conformation would involve a dihedral angle that minimizes the steric clash between the bulky chlorine atom and the pyrrolidine ring.

| Structural Feature | Expected Conformational Preference | Basis of Prediction |

| Pyrrolidine Ring Pucker | Envelope conformation. | X-ray crystallography data of analogous fluorinated diphenidine derivatives containing a pyrrolidine moiety. nih.goviucr.org |

| Aryl Substituent Orientation | The 2-chloro-5-fluorophenyl group is likely to adopt a specific rotational conformation to minimize steric interactions between the ortho-chloro group and the pyrrolidine ring. | General principles of steric hindrance and NMR studies on related 2-arylpyrrolidines showing hindered rotation. copernicus.org |

Theoretical Insights into the Influence of Halogenation on Stereoelectronic Properties

The presence of both chlorine and fluorine atoms on the phenyl ring of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine significantly influences its stereoelectronic properties. These properties, which encompass the spatial arrangement of electrons and their interactions, play a crucial role in molecular recognition and reactivity.

Halogen atoms exert a dual electronic effect on aromatic rings: an electron-withdrawing inductive effect (-I) due to their high electronegativity, and an electron-donating resonance effect (+R) due to the presence of lone pairs of electrons. For both chlorine and fluorine, the inductive effect generally outweighs the resonance effect, making the phenyl ring electron-deficient. The fluorine atom, being more electronegative than chlorine, exerts a stronger inductive effect.

The substitution pattern of the halogens (ortho- and meta- to the pyrrolidine ring) creates a specific electronic landscape on the aromatic ring. The electron-withdrawing nature of the halogens can influence the acidity of the N-H proton in the pyrrolidine ring and the basicity of the nitrogen atom.

Furthermore, halogen atoms can participate in non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. The strength of this interaction is tunable and is influenced by the nature of the halogen and the electronic environment. researchgate.net The substitution of hydrogen with fluorine on an aromatic ring has been shown to have a dramatic effect on the strength of halogen bonds involving other halogens on the same ring, often making them stronger. researchgate.net In the context of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine, the chlorine atom could potentially act as a halogen bond donor, and the fluorine atom's strong electron-withdrawing properties would enhance the positive electrostatic potential on the chlorine, thereby strengthening any potential halogen bonding interactions. These stereoelectronic effects are critical in understanding how this molecule might interact with biological targets. acs.org

| Property | Influence of Halogenation | Theoretical Basis |

| Electronic Effects | The chloro and fluoro substituents exert strong electron-withdrawing inductive effects, making the phenyl ring electron-deficient. | High electronegativity of halogen atoms. |

| Acidity/Basicity | The electron-withdrawing nature of the halogenated phenyl ring is expected to increase the acidity of the pyrrolidine N-H proton and decrease the basicity of the nitrogen atom. | Inductive effect of the aryl substituent. |

| Non-covalent Interactions | The chlorine atom can act as a halogen bond donor. The presence of the fluorine atom is expected to enhance the strength of this potential halogen bond. | Concept of the σ-hole and the tunability of halogen bonds through substitution. researchgate.net |

Conclusion

(R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine is a strategically important chiral building block in modern organic synthesis. Its synthesis, achievable through established asymmetric methodologies, provides access to a versatile scaffold that combines the stereochemical richness of the pyrrolidine (B122466) ring with the unique properties of a halogenated aromatic system. The demonstrated and potential applications of this compound in medicinal chemistry, particularly in the development of novel therapeutics, and as a precursor to advanced chiral ligands and organocatalysts, underscore its significance. As the demand for enantiomerically pure and structurally complex molecules continues to grow, the utility of tailored chiral building blocks like (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine in academic and industrial research is set to expand.

Strategies for Structural Diversification and Enhanced Synthetic Utility

Modification of the Pyrrolidine (B122466) Ring for Altered Stereochemical Control

Modifications to the pyrrolidine ring of catalysts derived from (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine are a key strategy to modulate their catalytic activity and stereoselectivity. The pyrrolidine nucleus is a versatile scaffold that allows for systematic structural changes to optimize catalyst performance in various asymmetric transformations. nih.gov The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that is crucial for effective stereochemical communication during the catalytic cycle. nih.gov

One common modification involves the introduction of substituents at various positions of the pyrrolidine ring. For instance, the synthesis of cis-2,5-disubstituted pyrrolidine organocatalysts has been shown to be highly effective in enantioselective Michael additions. rsc.org These modifications can influence the orientation of the reacting substrates in the transition state, leading to improved stereocontrol. The strategic placement of bulky or electron-donating/withdrawing groups can alter the conformational preferences of the catalyst-substrate intermediate, thereby directing the approach of the nucleophile or electrophile to a specific face of the reactive species.

Furthermore, the introduction of fluorine atoms into the pyrrolidine ring has been explored as a means to alter the catalyst's properties. Fluorinated pyrrolidine derivatives can exhibit modified basicity and hydrogen-bonding capabilities, which are critical for the catalyst's interaction with the substrates. mdpi.com These changes can lead to enhanced reactivity and selectivity in certain organocatalytic reactions. The development of synthetic routes to chiral pyrrolidine inhibitors for enzymes like neuronal nitric oxide synthase has demonstrated the feasibility of incorporating fluorine and other functional groups onto the pyrrolidine scaffold, which can be adapted for the design of new organocatalysts. nih.govnih.gov

The synthesis of densely substituted pyrrolidines with multiple contiguous stereogenic centers represents another advanced strategy for creating highly specific and efficient organocatalysts. These complex structures can provide a well-defined chiral environment that can lead to exceptional levels of stereocontrol in asymmetric reactions. rsc.org

Regioselective and Stereoselective Introduction of Additional Functionalities

The introduction of additional functionalities onto the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine framework is a powerful strategy to enhance its synthetic utility. This functionalization can be achieved with high regio- and stereoselectivity, leading to catalysts with tailored properties for specific applications.

A key area of functionalization is the diarylprolinol silyl (B83357) ether system, which is a derivative of the parent pyrrolidine. These catalysts are highly effective in a range of transformations, including the α-functionalization of aldehydes. nih.gov The ability of these catalysts to operate through both enamine and iminium-ion activation pathways allows for a broad scope of reactions, including conjugate additions and cascade reactions, to be performed with high stereoselectivity. nih.gov The stereochemical outcome of these reactions is often dictated by the steric bulk of the silyl ether group and the electronic nature of the aryl substituents.

Recent advancements in photoredox catalysis have opened up new avenues for the functionalization of saturated heterocyclic cores like pyrrolidine. princeton.edu These methods allow for the direct introduction of aryl and other groups at various positions on the pyrrolidine ring under mild conditions. princeton.edu For example, a dual nickel-iridium photocatalytic system can be used for the arylation of Boc-protected pyrrolidine derivatives. princeton.edu This approach provides a versatile tool for creating a library of catalysts with diverse substitution patterns, which can then be screened for optimal performance in specific reactions.

Enzyme-catalyzed reactions also offer a powerful tool for the regioselective and stereoselective functionalization of the pyrrolidine ring. Biocatalytic methods can be employed for intramolecular C(sp³)–H amination to construct chiral pyrrolidines with high efficiency and selectivity. nih.gov This approach provides a green and sustainable alternative to traditional chemical methods for the synthesis of functionalized pyrrolidine derivatives.

The table below summarizes selected examples of functionalized pyrrolidine derivatives and their applications in organocatalysis.

| Catalyst/Derivative | Functionalization Strategy | Application | Reference |

| cis-2,5-disubstituted pyrrolidines | Introduction of substituents at the 2 and 5 positions of the pyrrolidine ring. | Enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes. | rsc.org |

| Fluorinated pyrrolidine derivatives | Introduction of fluorine atoms into the pyrrolidine ring. | Potential for altered basicity and hydrogen-bonding capabilities in organocatalysis. | mdpi.com |

| Diarylprolinol silyl ethers | Derivatization of the hydroxymethyl group at the 2-position of the pyrrolidine ring. | α-functionalization of aldehydes, conjugate additions, and cascade reactions. | nih.gov |

| 2,4- and 2,5-diaryl pyrrolidines | Photoredox-catalyzed arylation of the pyrrolidine ring. | Creation of a library of catalysts with diverse substitution patterns for screening. | princeton.edu |

| Chiral hybrid materials | Grafting of chiral pyrrolidine monomers onto polymer supports. | Asymmetric Michael additions with high stereocontrol. | rsc.org |

Synthetic Approaches to Analogues with Varied Halogenation Patterns on the Aryl Group

The halogenation pattern on the aryl group of (R)-2-(aryl)pyrrolidine-based catalysts plays a crucial role in determining their catalytic activity and selectivity. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring of the title compound influences the electronic properties of the catalyst, which in turn affects its interaction with substrates. Synthesizing analogues with varied halogenation patterns allows for the systematic tuning of these properties to optimize catalyst performance.

Several synthetic strategies can be employed to access analogues of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine with different halogen substituents on the aryl ring. One common approach involves the use of appropriately substituted aryl halides as starting materials in the synthesis of the pyrrolidine ring. For example, a variety of functionalized 2-arylpyridines can be synthesized from 2-halopyridines and different aryl halides via nickel catalysis, a method that could be adapted for the synthesis of 2-arylpyrrolidines.

Another approach involves the direct halogenation of the aryl ring of a pre-formed pyrrolidine derivative. However, this method can sometimes suffer from a lack of regioselectivity. A more controlled method is the use of organometallic cross-coupling reactions, such as the Suzuki or Negishi coupling, to introduce different aryl groups with varying halogenation patterns onto the pyrrolidine scaffold.

The development of improved synthetic routes for chiral pyrrolidine inhibitors of neuronal nitric oxide synthase has demonstrated the feasibility of incorporating various substituted phenyl groups, including those with different halogen patterns. nih.gov These synthetic methodologies can be readily adapted for the preparation of a diverse library of (R)-2-(aryl)pyrrolidine-based organocatalysts.

The table below illustrates how different halogenation patterns on the aryl group can potentially influence the properties of the resulting catalyst.

| Aryl Substitution Pattern | Expected Electronic Effect | Potential Impact on Catalysis |

| 2-Chloro-5-fluorophenyl (Title Compound) | Strong electron-withdrawing | Enhanced acidity of the N-H proton, potentially leading to stronger hydrogen bonding with the substrate. |

| 4-Fluorophenyl | Moderate electron-withdrawing | May lead to a different balance of steric and electronic effects compared to the title compound. |

| 3,5-Bis(trifluoromethyl)phenyl | Very strong electron-withdrawing | Can significantly increase the catalyst's acidity and influence its solubility and stability. |

| 4-Chlorophenyl | Moderate electron-withdrawing | Provides a different steric and electronic profile for fine-tuning catalyst performance. |

Development of Hybrid Catalytic Systems Incorporating the (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine Moiety

The development of hybrid catalytic systems, where the (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine moiety is immobilized on a solid support, offers significant advantages in terms of catalyst recovery, reusability, and application in continuous flow processes. These heterogenized catalysts combine the high selectivity and activity of homogeneous organocatalysts with the practical benefits of heterogeneous systems. rsc.org

One common approach to creating hybrid catalysts is the covalent attachment of the pyrrolidine derivative to a polymer support, such as polystyrene. rsc.org This can be achieved by functionalizing the pyrrolidine ring with a polymerizable group or a linker that can be grafted onto the polymer backbone. These polymer-supported catalysts have been successfully employed in various asymmetric reactions, including Michael additions, with excellent results. rsc.org

Another strategy involves the immobilization of the catalyst onto inorganic supports like silica (B1680970) or magnetic nanoparticles. This approach often leads to robust and easily separable catalysts that can be recovered using simple filtration or magnetic separation. The development of chiral hybrid materials based on pyrrolidine building blocks has been shown to be effective in performing asymmetric Michael additions with high stereocontrol. rsc.org

The design of these hybrid systems requires careful consideration of the linker used to attach the catalyst to the support, as it can influence the catalyst's activity and selectivity. The linker should be stable under the reaction conditions and should not interfere with the catalytic cycle.

The table below provides an overview of different types of hybrid catalytic systems and their potential benefits.

| Support Material | Immobilization Strategy | Advantages | Potential Applications |

| Polystyrene | Covalent grafting | High loading capacity, good stability, and compatibility with various organic solvents. | Continuous flow reactors, large-scale synthesis. |

| Silica Gel | Covalent attachment via silane (B1218182) coupling agents | High surface area, good mechanical and thermal stability. | Packed-bed reactors, chromatographic separations. |

| Magnetic Nanoparticles | Covalent bonding or adsorption | Easy separation and recovery using an external magnetic field. | Batch reactions, high-throughput screening. |

| Metal-Organic Frameworks (MOFs) | Incorporation of the catalyst as a ligand during MOF synthesis or post-synthetic modification. | High porosity, tunable pore size, and potential for synergistic effects between the catalyst and the framework. | Shape-selective catalysis, gas-phase reactions. |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Routes

The demand for environmentally friendly chemical processes is a major driver of innovation in synthetic organic chemistry. nih.gov Future efforts in the synthesis of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine and related structures will likely prioritize sustainability and atom economy—the principle of maximizing the incorporation of all materials from the starting reagents into the final product.

Current research in pyrrolidine (B122466) synthesis points towards several promising strategies:

[3+2] Dipolar Cycloadditions: This method is a powerful tool for constructing the five-membered pyrrolidine ring system with control over multiple stereocenters in a single, atom-economical step. acs.org Research into iridium-catalyzed reductive generation of azomethine ylides from tertiary amides, for example, allows for the creation of polysubstituted pyrrolidines from simple precursors. acs.orgunife.it Future work could adapt these iridium or other metal-catalyzed cycloadditions to directly synthesize the (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine core, potentially reducing the number of steps and waste generated compared to traditional multi-step sequences.

Catalytic C-H Functionalization: Directly converting C-H bonds into new functional groups is a highly sought-after transformation that avoids the need for pre-functionalized substrates. Rhodium(II)-catalyzed C-H insertion reactions have been successfully used to create C₂-symmetrical 2,5-disubstituted pyrrolidines with high stereocontrol. acs.org Applying this logic to an existing pyrrolidine ring or a precursor could provide a direct and efficient route to introduce the 2-chloro-5-fluorophenyl group or other substituents.

Hydroamination Cascades: Metal-free, acid-mediated hydroamination cascades of enynyl amines represent another concise strategy for stereoselectively synthesizing pyrrolidine rings. organic-chemistry.org Further development of these methods could enable the direct cyclization of acyclic precursors to form the desired substituted pyrrolidine scaffold.

The table below summarizes emerging sustainable synthetic methods applicable to chiral pyrrolidine synthesis.

| Synthetic Strategy | Key Features | Potential Advantage for (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine |

| Iridium-Catalyzed [3+2] Cycloaddition | Forms polysubstituted pyrrolidines from amides and alkenes; high atom economy. acs.orgunife.it | Direct construction of the substituted pyrrolidine ring in one pot. acs.org |

| Rhodium-Catalyzed C-H Insertion | Directly functionalizes C-H bonds; high stereocontrol. acs.org | Fewer synthetic steps by avoiding pre-functionalization of starting materials. |

| Biocatalytic C-H Amination | Uses engineered enzymes (e.g., cytochrome P411 variants) for intramolecular C-H insertion. acs.org | High enantioselectivity and operation under mild, environmentally friendly conditions. acs.org |

| Reductive Hydroamination Cascade | Metal-free cyclization of enynyl amines. organic-chemistry.org | Avoids the use of expensive or toxic heavy metal catalysts. |

Expanding the Substrate Scope and Reaction Versatility in Asymmetric Catalysis

The pyrrolidine scaffold is a cornerstone of organocatalysis, largely due to the success of proline and its derivatives in activating substrates through enamine or iminium ion intermediates. nih.govmdpi.com The unique electronic and steric properties of the 2-chloro-5-fluorophenyl substituent in (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine make it an intriguing candidate for use as a ligand or organocatalyst. Future research will likely explore its potential in a wide array of asymmetric transformations.

The objective is to move beyond well-established reactions and adapt pyrrolidine-based catalysts to less reactive or more complex substrates. nih.gov For instance, new pyrrolidine-based organocatalysts have been synthesized and tested in the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The electron-withdrawing nature of the chloro- and fluoro- groups on the phenyl ring of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine could significantly influence the electronic environment of the catalytic center, potentially altering reactivity and selectivity in useful ways.

Key areas for expansion include:

Michael Additions: Testing the efficacy of catalysts derived from (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine in the conjugate addition of various nucleophiles (ketones, aldehydes, malononitriles) to a broader range of electrophiles (nitroolefins, enones, unsaturated aldehydes). nih.govresearchgate.net

Aldol and Mannich Reactions: Investigating its performance in classic carbon-carbon bond-forming reactions, where the catalyst's steric and electronic properties can fine-tune diastereoselectivity and enantioselectivity. researchgate.net

Cascade Reactions: Designing complex, multi-step cascade reactions initiated by a catalytic species based on (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine to rapidly build molecular complexity from simple starting materials. nih.gov

The versatility of pyrrolidine catalysts is demonstrated in the table below.

| Reaction Type | Catalyst Type | Substrates | Outcome |

| Michael Addition | Diarylprolinol silyl (B83357) ether | Malononitrile and α,β-unsaturated aldehydes | Good yield and excellent enantioselectivity. researchgate.net |

| Michael Addition | Chiral pyrrolidine-pyrazole | Carbonyl compounds and nitroolefins | Good yields and high diastereo- and enantioselectivities. researchgate.net |

| Aldol Reaction | Prolinamide-squaramide | Cyclohexanone and aldehydes | Yields of 53–99%, with 71–99% ee. researchgate.net |

| [3+2] Cycloaddition | Chiral guanidine | Trifluoroethyl ketoimine and unsaturated alkynyl ketone | Excellent yields and enantioselectivities for α-CF3 substituted pyrrolidines. researchgate.net |

Advanced Computational Modeling for Rational Design of Chiral Pyrrolidine-Based Systems

The integration of computational chemistry into the research and development workflow has become indispensable for accelerating progress. nih.gov For chiral systems like (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine, computational modeling offers powerful tools for rational design, mechanism elucidation, and prediction of catalytic performance.

Future research will increasingly rely on these in silico methods to:

Design Novel Catalysts: By modeling the transition states of catalyzed reactions, researchers can understand the origins of stereoselectivity. nih.gov Density Functional Theory (DFT) calculations, for example, can elucidate the non-covalent interactions (e.g., hydrogen bonds, π-stacking) between the catalyst, substrates, and any additives, which govern the reaction outcome. nih.govresearchgate.net This knowledge allows for the rational, predictive modification of the (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine scaffold to enhance its performance for a specific transformation.

Predict Reactivity and Selectivity: Computational tools can screen virtual libraries of catalysts based on the (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine core against various substrates. This pre-screening saves significant time and resources by prioritizing the most promising candidates for synthesis and experimental validation. acs.org

Elucidate Reaction Mechanisms: Understanding the precise mechanism of a catalytic cycle is crucial for optimization. Computational studies can map out the entire reaction energy profile, identify rate-determining steps, and validate mechanistic hypotheses proposed from experimental data, such as those derived from mass spectral studies. researchgate.net

| Computational Method | Application in Pyrrolidine Catalyst Design | Reference |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms and the origin of stereoselectivity. | acs.orgresearchgate.net |

| Molecular Docking | Predicting the binding mode of substrates in a catalyst's active site. | nih.gov |

| Virtual Screening | Searching large compound libraries for molecules likely to interact with a target. | nih.gov |

| Transition State Modeling | Identifying the key structural features of a catalyst that control selectivity. | nih.gov |

Potential for Integration into Automated Synthesis Platforms

The need to rapidly synthesize and screen compound libraries for drug discovery and catalyst development has spurred the adoption of automated synthesis technologies. nih.govyoutube.com The synthesis of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine and its derivatives is well-suited for integration into such platforms.

Emerging paradigms in this area include:

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, reaction time), and straightforward scalability. rsc.org A robust, multi-step flow protocol could be developed for the synthesis of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine, enabling on-demand, scalable production. Recently, a continuous flow protocol was used to establish an α-chiral pyrrolidine library, achieving high yields and diastereocontrol in mere seconds of residence time. rsc.org

Cartridge-Based Automated Synthesizers: These systems utilize pre-packaged cartridges containing all the necessary reagents, catalysts, and purification media for a specific chemical transformation. youtube.com A user simply provides the starting material, and the machine automates the entire reaction and purification sequence. Developing a cartridge for the key bond-forming reactions in the synthesis of (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine or for its subsequent derivatization would allow non-specialist users to easily access this compound and its analogs.

High-Throughput Experimentation (HTE): Automated platforms enable the rapid execution of thousands of reactions on a nanoscale. nih.gov This is particularly valuable for optimizing reaction conditions or for creating large, diverse libraries of pyrrolidine derivatives for biological screening or catalyst evaluation. For example, an automated nano-dispensing technology was used to synthesize over 1000 iminopyrrolidine derivatives to rapidly explore the scope of a new reaction. nih.gov

The integration of these automated technologies will accelerate the discovery of new applications for (r)-2-(2-Chloro-5-fluorophenyl)pyrrolidine by enabling its synthesis and derivatization on a scale and at a speed not achievable with manual methods.

Q & A

Q. What are the standard synthetic routes for (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves asymmetric catalysis to achieve the desired (R)-enantiomer. A common approach starts with a 2-chloro-5-fluorophenyl precursor (e.g., 2-chloro-5-fluorobenzaldehyde) and a pyrrolidine derivative. Key steps include:

- Chiral Resolution : Use of chiral Lewis acid catalysts (e.g., BINOL-derived catalysts) to induce enantioselectivity during ring closure or substitution reactions .

- Reaction Optimization : Solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux conditions), and stoichiometric ratios of reagents to minimize byproducts .

- Purification : Column chromatography with polar/non-polar solvent systems to isolate the enantiomerically pure product.

Q. What analytical techniques are recommended for characterizing chiral purity and structural integrity?

Methodological Answer:

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers. Mobile phases often include hexane/isopropanol mixtures .

- X-ray Crystallography : For absolute configuration confirmation. Use SHELX programs (e.g., SHELXL) for structure refinement, leveraging high-resolution data from single-crystal diffraction .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic proton splitting due to chloro/fluoro groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

Methodological Answer: Contradictions may arise from receptor subtype cross-reactivity or solvent interference. Strategies include:

- Selective Antagonists : Use receptor-specific blockers (e.g., WAY 100635 for 5-HT1A) to isolate target interactions .

- Control Experiments : Compare binding assays in different buffer systems (e.g., PBS vs. Tris-HCl) to identify solvent effects on solubility or aggregation .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to model ligand-receptor interactions, prioritizing high-affinity conformations .

Q. What strategies improve solubility and stability for in vitro neuropharmacological assays?

Methodological Answer:

- Solvent Selection : Prepare stock solutions in DMSO (≤10% final concentration) to maintain solubility while avoiding cellular toxicity .

- Temperature Control : Store aliquots at -80°C (stable for 6 months) and avoid repeated freeze-thaw cycles .

- Co-solvents : Add PEG-300 or Tween-80 to aqueous buffers for enhanced dispersion .

Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis?

Methodological Answer:

- Chiral Derivatization : React the compound with a chiral auxiliary (e.g., Mosher’s acid) and analyze via ¹⁹F NMR for diastereomer resolution .

- Circular Dichroism (CD) : Measure Cotton effects at specific wavelengths (e.g., 220–250 nm) to correlate optical activity with ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.